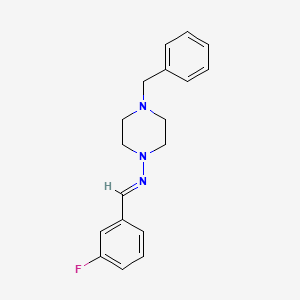

3-(1,3-苯并二氧杂环-5-基)-N-(2-甲苯基)丙烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to "3-(1,3-benzodioxol-5-yl)-N-(2-methylphenyl)acrylamide" often involves condensation reactions under specific conditions. For instance, a related compound, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, was synthesized with a high yield from the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in boiling ethanol under basic conditions (Kariuki et al., 2022).

Molecular Structure Analysis

The molecular structure of acrylamide derivatives is often elucidated using NMR spectroscopy and single-crystal X-ray diffraction. These techniques provide detailed insights into the arrangement of atoms and the stereochemistry of the molecules, which is crucial for understanding their reactivity and properties. For example, crystal structure analysis of related compounds reveals the importance of hydrogen bonding and π-π interactions in stabilizing the molecular structure (Sharma et al., 2016).

Chemical Reactions and Properties

Acrylamide derivatives participate in various chemical reactions, including Claisen-Schmidt condensation and cyclization, to yield compounds with potential biological activities. These reactions are facilitated by the presence of functional groups in the acrylamide structure, allowing for the synthesis of a wide range of chemical entities with diverse properties (Patel & Panchal, 2012).

科学研究应用

受控自由基聚合

已使用可逆加成−断裂链转移 (RAFT) 聚合合成了单取代丙烯酰胺的均聚物,包括侧链中带有氨基酸部分的那些(例如 N-丙烯酰基-l-苯丙氨酸甲酯)。这种方法允许形成具有受控分子量、低多分散性和增强等规性的聚合物,表明在材料科学应用中精密聚合物设计和合成的潜力 (H. Mori, K. Sutoh, T. Endo, 2005).

合成和生物活性

设计、合成了系列 N-羟基-3-[3-(1-取代-1H-苯并咪唑-2-基)-苯基]-丙烯酰胺,并将其鉴定为人类组蛋白脱乙酰酶的纳摩尔抑制剂。这些化合物展示出显着的生物活性,包括组蛋白 H3 和 H4 的过度乙酰化和 p21(waf) 的诱导,显示出在癌症治疗中用于治疗应用的希望 (J. Bressi 等,2010).

超分子聚合物复合物

已合成和表征了新型配体及其聚合物复合物,揭示了设计在生物医学和分子生物学中具有潜在应用的材料的见解。例如,源自新型磺胺类药物的生物活性单体的超分子铜 (II) 聚合物复合物的制备和表征表明了一条创建具有特定治疗功能的材料的途径 (A. El-Sonbati 等,2018).

手性固定相

已合成并使用对映纯丙烯酰胺衍生物来创建用于高效液相色谱的手性固定相 (CSP)。这些 CSP 表现出改进的色谱性能和对映选择性,突出了在分析化学和制药行业中的应用潜力 (Y. Tian 等,2010).

太阳能电池应用

已针对太阳能电池应用设计和合成了包含供体、导电子和锚定基团的有机敏化剂。此类敏化剂的开发展示了提高太阳能转换效率的潜力,标志着可再生能源技术的一项重大进步 (Sanghoon Kim 等,2006).

属性

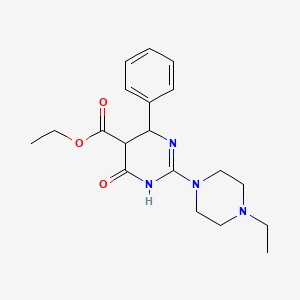

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-12-4-2-3-5-14(12)18-17(19)9-7-13-6-8-15-16(10-13)21-11-20-15/h2-10H,11H2,1H3,(H,18,19)/b9-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIXRRLICYCCRP-VQHVLOKHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C=CC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351158 |

Source

|

| Record name | ST50183046 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzo[1,3]dioxol-5-yl-N-o-tolyl-acrylamide | |

CAS RN |

5360-28-1 |

Source

|

| Record name | ST50183046 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-allyl-9-[(3-cyclohexylisoxazol-5-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5545608.png)

![2-{[(3-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate](/img/structure/B5545611.png)

![N-(4-methylphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5545622.png)

![N,N-dimethyl-2-[(3-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5545628.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5545641.png)

![N-[2,2,2-tribromo-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B5545654.png)

![N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methylpropanamide](/img/structure/B5545655.png)

![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5545684.png)